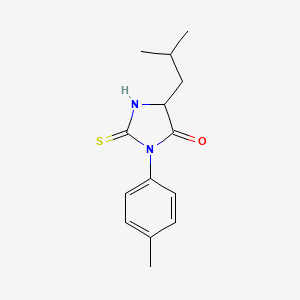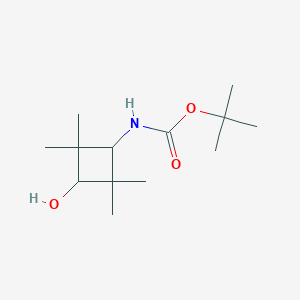
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate” is a chemical compound with the CAS number 1338812-41-1 . It has a molecular weight of 243.35 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C13H25NO3 . The InChI code is 1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16)/t8-,9- .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 326.7±31.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 65.9±6.0 kJ/mol . The flash point is 151.4±24.8 °C . The index of refraction is 1.483 . The molar refractivity is 67.2±0.4 cm³ . The polar surface area is 59 Ų . The polarizability is 26.6±0.5 10^-24 cm³ . The surface tension is 36.0±5.0 dyne/cm . The molar volume is 235.5±5.0 cm³ .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The title compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, is pivotal for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance lies in providing a crystal structure that confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, which is crucial for understanding the synthesis of nucleotide analogues (Ober et al., 2004).
Intermediate in Synthesis
Research has highlighted the use of tert-butyl compounds as intermediates in synthesizing various chemical structures. For instance, tert-Butyl acetothioacetate's application in synthesis, leading to 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrates the compound's role in acylation, annulation, and cyclization reactions. This emphasizes the versatility of tert-butyl compounds in facilitating complex chemical transformations (Fox & Ley, 2003).
Stereochemistry in Cyclic Compounds
The study of stereochemistry in disilanylene-containing cyclic compounds, such as reactions of cis- and trans-benzodisilacyclobutenes with tert-butyl alcohol, highlights the compound's utility in producing specific stereoisomers with high yields. Such reactions are fundamental in creating compounds with precise stereochemical configurations, essential for developing materials with specific optical properties (Naka et al., 2013).
Kinetic Resolution and Synthesis of Chiral Organoselenanes
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a process leading to the optically pure enantiomers, demonstrates the compound's potential as a scaffold for chiral ligands. This process, which shows excellent enantioselectivity, underscores the compound's utility in synthesizing chiral organoselenanes and organotelluranes, pivotal for medicinal chemistry and asymmetric synthesis (Piovan et al., 2011).
Safety and Hazards
Mecanismo De Acción
The carbamate group can participate in hydrogen bonding, which can be crucial for binding to biological targets. The hydroxy group and the cyclobutyl ring could also contribute to the compound’s biological activity, depending on the specific target and the compound’s orientation when bound .
The compound’s pharmacokinetics would depend on various factors, including its lipophilicity, size, and the presence of functional groups that can undergo metabolic transformations. The compound’s bioavailability could be influenced by its solubility and permeability, as well as factors related to drug formulation and administration .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions in the biological environment .
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDKHQTJYOCIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124140 |
Source


|
| Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-85-4 |
Source


|
| Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
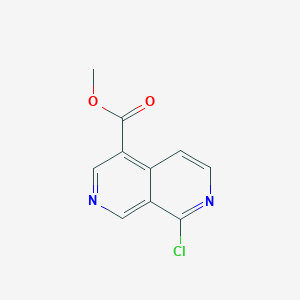


![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)
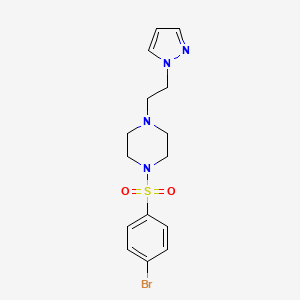
![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)
![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)
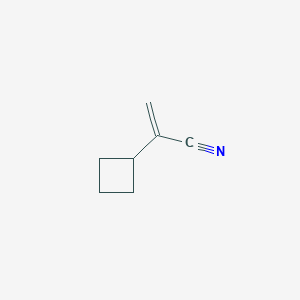
![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)

